2-amino-N-cyclohexyl-2-phenylacetamide
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,15H2,(H,16,17) |
InChI Key |
QYZRQUQPXVJYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
A well-documented method involves the condensation of phenylglyoxylic acid with cyclohexylamine to form 2-amino-N-cyclohexyl-2-phenylacetamide. This reaction typically uses coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation under mild conditions.
Experimental Details
- Reagents: Phenylglyoxylic acid, cyclohexylamine, DCC, DMAP
- Solvent: Methylene chloride (dichloromethane)
- Conditions: Room temperature stirring for approximately 10 hours
- Workup: Filtration to remove dicyclohexylurea byproduct, concentration under reduced pressure, purification by silica gel column chromatography (ethyl acetate/hexane mixture)
- Yield: Approximately 69%
- Physical State: White solid, melting point 384–385 K
Reaction Scheme
$$
\text{Phenylglyoxylic acid} + \text{Cyclohexylamine} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2, RT} \text{2-amino-N-cyclohexyl-2-phenylacetamide}
$$
Structural Confirmation
- Spectroscopic methods (IR, ^1H NMR, ^13C NMR)
- X-ray crystallography confirming the molecular structure and hydrogen bonding pattern
Key Findings
- The cyclohexane ring adopts a chair conformation.
- The two carbonyl groups in the molecule have a torsion angle of approximately −130°, influencing molecular packing.
- Intermolecular N–H···O hydrogen bonds form one-dimensional chains in the crystal lattice.
Multicomponent One-Pot Synthesis Using Isocyanide Chemistry
Method Overview
An alternative approach involves a one-pot, three-component reaction combining an amine, an aldehyde, and an isocyanide in the presence of a catalyst such as p-toluenesulfonic acid or boric acid. This method efficiently produces 2-arylamino-2-phenylacetamide derivatives, which can be tailored to yield the target compound by selecting cyclohexylamine as the amine component.
Experimental Details
- Reagents: Cyclohexylamine (amine), benzaldehyde (aldehyde), an isocyanide
- Catalyst: Boric acid (10 mol%)
- Solvent: Water or ethanol-water mixture
- Conditions: Stirring at room temperature for 1 hour
- Workup: Extraction with ethyl acetate, solvent evaporation, purification by silica gel chromatography
- Yields: Generally high, depending on substrate scope
Reaction Scheme
$$
\text{Cyclohexylamine} + \text{Benzaldehyde} + \text{Isocyanide} \xrightarrow[\text{Boric acid}]{\text{H}_2\text{O}, RT} \text{2-amino-N-cyclohexyl-2-phenylacetamide}
$$
Advantages
- Mild reaction conditions
- Environmentally friendly solvents (water/ethanol)
- One-pot synthesis reduces purification steps
- High atom economy and yields
Industrial-Scale Considerations and Related Preparations
While direct industrial synthesis of 2-amino-N-cyclohexyl-2-phenylacetamide is less documented, related compounds such as N-cyclohexyl-2-aminoethanesulfonic acid are prepared via one-step, one-pot syntheses involving cyclohexylamine and halogenated precursors under reflux with catalysts. These methods emphasize mild conditions, ease of operation, and high purity, principles that can be adapted for the target amide synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Condensation with DCC/DMAP | Phenylglyoxylic acid, cyclohexylamine, DCC, DMAP | Room temp, 10 h, CH2Cl2 | ~69 | High purity, well-characterized | Requires coupling agents, column chromatography |
| One-pot Isocyanide Multicomponent | Cyclohexylamine, benzaldehyde, isocyanide, boric acid | RT, 1 h, aqueous medium | High | Green solvent, one-pot, mild | Versatile for analog synthesis |
| Acidic Hydrolysis (derivative) | 2-arylamino-2-phenylacetamide, 6N HCl | 100 °C, 24 h | Variable | Useful for amino acid derivatives | Not direct amide synthesis |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-amino-N-cyclohexyl-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and phenylacetamide moieties can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares 2-amino-N-cyclohexyl-2-phenylacetamide with key analogs:
Solubility and Lipophilicity
- The amino group in 2-amino-N-cyclohexyl-2-phenylacetamide enhances water solubility compared to its oxo (C=O) or hydroxy (–OH) analogs. However, the cyclohexyl group counteracts this by increasing lipophilicity.
- N-Cyclohexyl-2-hydroxyacetamide (C₈H₁₅NO₂) exhibits higher polarity due to the hydroxy group, favoring solubility in polar solvents like ethanol or water .
- 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide (C₁₄H₁₄ClNO₃) shows reduced solubility in aqueous media due to the hydrophobic chlorine substituent .
Hydrogen Bonding and Crystallinity
- N-Cyclohexyl-2-oxo-2-phenylacetamide forms one-dimensional chains via N–H⋯O hydrogen bonds, as observed in its crystal structure .
- N-Cyclohexyl-2-hydroxyacetamide may form O–H⋯O bonds, which are less directional than N–H⋯O interactions, resulting in different crystalline arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
